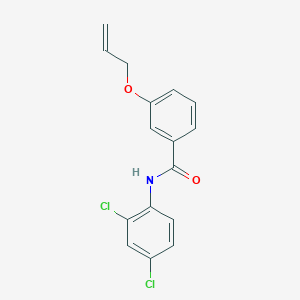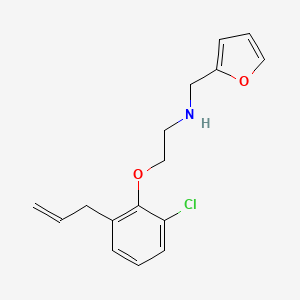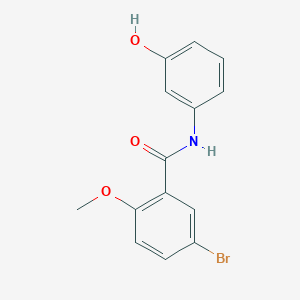![molecular formula C15H19NO3 B4401856 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4401856.png)
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate
Overview
Description
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate, also known as MPAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAC belongs to the class of piperidine derivatives and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate has been used in various scientific research applications, including as a tool for studying the role of acetylcholine receptors in the brain. It has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Additionally, this compound has been studied for its potential as a treatment for neuropathic pain, as it has been shown to block the activity of voltage-gated sodium channels.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. This compound has also been shown to block the activity of voltage-gated sodium channels, which can reduce the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the blocking of voltage-gated sodium channels. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in the brain. Additionally, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Future Directions
There are a number of future directions for research on 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Additionally, this compound has been studied for its potential as a treatment for neuropathic pain, and further research in this area could lead to the development of new therapies for chronic pain. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying the role of acetylcholine in the brain.
properties
IUPAC Name |
[3-(4-methylpiperidine-1-carbonyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(18)13-4-3-5-14(10-13)19-12(2)17/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQICHGBMSXLKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4401797.png)
![4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401809.png)
![4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4401820.png)
![4-{[(4-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401821.png)
![1-(2-methoxyphenyl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4401825.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4401848.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401862.png)
![2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride](/img/structure/B4401865.png)

